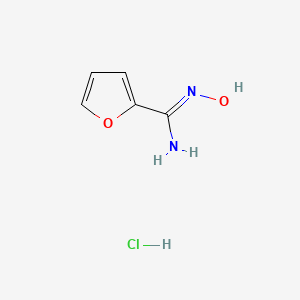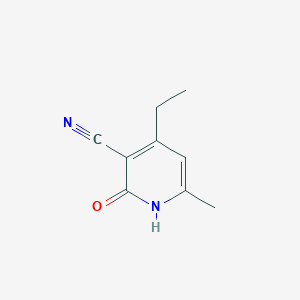
4-Ethyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
概要
説明
4-Ethyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, also known as EMDC, is a chemical compound that has been widely studied for its potential applications in scientific research. EMDC is a heterocyclic compound that contains both a pyridine and a cyano group, making it a versatile building block for the synthesis of various organic molecules.
科学的研究の応用
Spectroscopic Analysis and Structural Features
Research on pyridine derivatives, including those structurally related to 4-Ethyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, involves comprehensive studies on their synthesis and structural characterization. These compounds are analyzed using techniques like IR, NMR, and electronic spectroscopy. The optical properties are explored through UV–vis absorption and fluorescence spectroscopy, providing valuable information about their emission spectra in various solvents. This research aids in understanding the impact of different substituents on these properties (Cetina, Tranfić, Sviben, & Jukić, 2010).
Synthesis and Tautomeric Forms
Innovative methods for synthesizing tautomeric forms of related pyridine derivatives have been developed, utilizing techniques like microwave-assisted chemistry. The structures of these compounds are confirmed using various spectroscopic methods, and their tautomeric forms are studied in detail through NMR spectroscopy and theoretical calculations (Ajaj et al., 2013).
Material Science Applications
The study of dihydropyridine derivatives extends to material science, where their physical properties like density, sound speed, and viscosity are measured in different solvents at various temperatures. Such research provides insights into solute-solvent and solute-solute interactions, crucial for understanding their behavior in different mediums (Baluja & Talaviya, 2016).
Antimicrobial and Antifibrotic Activities
Some pyridine derivatives, including compounds similar to this compound, have been studied for their potential biological activities. They exhibit antimicrobial properties against various microorganisms and demonstrate promising activity against tuberculosis. Additionally, they show potential as antifibrotic agents, indicating a wide range of therapeutic applications (Mohamed, Youssef, Amr, & Kotb, 2008; Ismail & Noaman, 2005).
Dyeing and Textile Industry
In the dyeing and textile industry, certain pyridine derivatives are used to synthesize dyes for polyester fabrics. The dyeing properties and the influence of dispersing agents on these processes are significant areas of research, contributing to the development of new textile dyeing methods and materials (Al-Etaibi, El-Apasery, & Al-Awadi, 2013).
特性
IUPAC Name |
4-ethyl-6-methyl-2-oxo-1H-pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-3-7-4-6(2)11-9(12)8(7)5-10/h4H,3H2,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHVYOUDSNFUIIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=O)NC(=C1)C)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40576173 | |
| Record name | 4-Ethyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40576173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
154267-51-3 | |
| Record name | 4-Ethyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40576173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details












Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Methyl-3,6-diazabicyclo[3.1.1]heptane](/img/structure/B3105556.png)
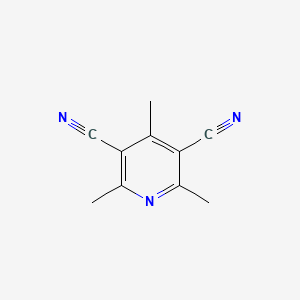

![tert-butyl N-[4-(4-iodoanilino)-4-oxobutyl]carbamate](/img/structure/B3105577.png)

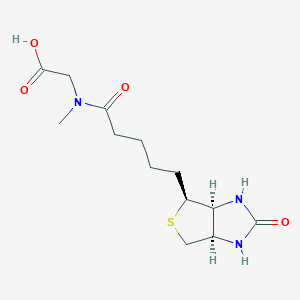

![6-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-propanoic acid](/img/structure/B3105596.png)

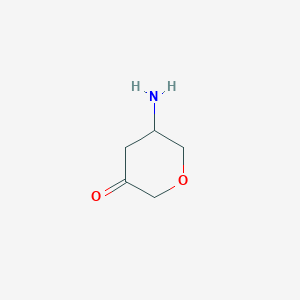
![N-[(2-chloropyridin-3-yl)methyl]propan-2-amine](/img/structure/B3105627.png)
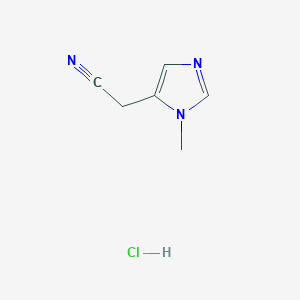
![Ethyl (2Z)-2-chloro-2-[2-(3,5-dimethylphenyl)hydrazin-1-ylidene]acetate](/img/structure/B3105644.png)
